molecular formula C13H15BrSi B13701884 (3-Bromo-2-naphthyl)trimethylsilane

(3-Bromo-2-naphthyl)trimethylsilane

Cat. No.: B13701884
M. Wt: 279.25 g/mol
InChI Key: UUQXWWDWSFHBPT-UHFFFAOYSA-N
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Description

1). Its synthesis typically involves bromination of naphthyltrimethylsilane derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions . The compound’s reactivity is driven by the bromine substituent, which acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck), and the trimethylsilyl group, which enhances stability and modulates electronic properties. Applications span organic synthesis, materials science, and electronics, with notable use in constructing complex aromatic frameworks .

Properties

Molecular Formula

C13H15BrSi

Molecular Weight

279.25 g/mol

IUPAC Name

(3-bromonaphthalen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H15BrSi/c1-15(2,3)13-9-11-7-5-4-6-10(11)8-12(13)14/h4-9H,1-3H3

InChI Key

UUQXWWDWSFHBPT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for (3-Bromo-2-naphthyl)trimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted naphthyl derivatives depending on the nucleophile used.

    Hydrosilylation Products: Silane derivatives with added functional groups.

Scientific Research Applications

(3-Bromo-2-naphthyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is typically activated by a catalyst, allowing it to be replaced by other nucleophiles. In hydrosilylation reactions, the trimethylsilyl group acts as a hydride donor, facilitated by a catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthyl-Based Silanes

(2-Methoxy-1-naphthyl)trimethylsilane
  • Structural Differences : Methoxy group at 1-naphthyl position vs. bromine at 3-naphthyl.
  • Reactivity : The methoxy group participates in hydrogen bonding and directs electrophilic substitution, while the bromine in (3-Bromo-2-naphthyl)trimethylsilane facilitates nucleophilic displacement.
  • Applications : Used as a protecting group in selective syntheses, contrasting with the coupling reaction utility of the brominated analog .
1-Bromo-3-(trifluoromethyl)naphthalene
  • Structural Differences : Lacks the trimethylsilyl group but includes a trifluoromethyl group.
  • Reactivity : The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilic substitution rates compared to the bromine-silane combination .
Compound Aromatic System Substituents (Position) Key Reactivity/Applications
(3-Bromo-2-naphthyl)trimethylsilane Naphthalene Br (3), SiMe₃ (2) Cross-coupling, material synthesis
(2-Methoxy-1-naphthyl)trimethylsilane Naphthalene OMe (1), SiMe₃ (2) Protecting group, selective synthesis
1-Bromo-3-(trifluoromethyl)naphthalene Naphthalene Br (1), CF₃ (3) Electrophilic substitution

Phenyl-Based Silanes

(3-Bromo-2-fluorophenyl)trimethylsilane
  • Structural Differences : Phenyl ring with bromine (3) and fluorine (2) substituents.
  • Reactivity : Fluorine’s electronegativity increases the leaving-group ability of bromine, enhancing Suzuki coupling efficiency compared to purely brominated analogs .
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane
  • Structural Differences : Chlorine (2) and trifluoromethyl (5) groups on phenyl.
  • Reactivity : The trifluoromethyl group stabilizes intermediates in Ullmann couplings, while chlorine offers moderate leaving-group ability .
Compound Aromatic System Substituents (Position) Key Reactivity/Applications
(3-Bromo-2-fluorophenyl)trimethylsilane Phenyl Br (3), F (2) Enhanced cross-coupling
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane Phenyl Cl (2), CF₃ (5) Ullmann couplings, electronics

Aliphatic Silanes

(2-Bromoethyl)trimethylsilane
  • Structural Differences : Aliphatic ethyl chain with bromine.
  • Reactivity : Bromine undergoes nucleophilic substitution more readily than aromatic analogs, enabling alkylation reactions .
(Bromodifluoromethyl)trimethylsilane
  • Structural Differences : Bromine and fluorine on a difluoromethyl group.
  • Reactivity : Generates difluorocarbene under mild conditions, useful in fluorination reactions .

Key Research Findings and Trends

Reactivity Hierarchy : Bromine’s leaving-group ability is amplified in aromatic systems by electron-withdrawing groups (e.g., trifluoromethyl) .

Steric Effects : Naphthyl derivatives exhibit greater steric hindrance than phenyl analogs, slowing some reactions but improving regioselectivity .

Applications :

  • Aromatic Silanes : Dominant in cross-coupling for pharmaceuticals and OLED materials .
  • Aliphatic Silanes : Preferred for radical initiators and polymer chemistry .

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